H-Pro-4M-betana hcl

Description

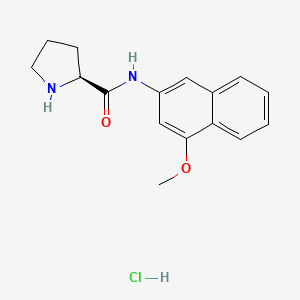

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2.ClH/c1-20-15-10-12(9-11-5-2-3-6-13(11)15)18-16(19)14-7-4-8-17-14;/h2-3,5-6,9-10,14,17H,4,7-8H2,1H3,(H,18,19);1H/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLGYZDYMFOBFD-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCCN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00669550 | |

| Record name | N-(4-Methoxynaphthalen-2-yl)-L-prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100930-07-2 | |

| Record name | N-(4-Methoxynaphthalen-2-yl)-L-prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Proline 4-methoxy-β-naphthylamidehydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to H-Pro-4M-betaNa HCl: A Substrate for Prolyl Peptidases

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Pro-4M-betaNa HCl, chemically known as L-Proline 4-methoxy-β-naphthylamide hydrochloride, is a synthetic chromogenic and fluorogenic substrate utilized in the sensitive detection and quantification of a specific class of enzymes known as prolyl peptidases. These enzymes play crucial roles in a variety of physiological and pathological processes, making them significant targets in research and drug development. This guide provides a comprehensive overview of H-Pro-4M-betaNa HCl, its applications in enzymatic assays, detailed experimental protocols, and the signaling pathways of its target enzymes.

Synonyms:

-

L-PROLINE 4-METHOXY-BETA-NAPHTHYLAMIDE HYDROCHLORIDE

-

PROLINE-4M-BETANA HCL

-

H-Pro-4MbNA·HCl[1]

Chemical Properties:

Mechanism of Action and Target Enzymes

H-Pro-4M-betaNa HCl serves as a substrate for serine proteases that exhibit post-proline cleaving activity. The fundamental principle of its use in enzymatic assays lies in the cleavage of the amide bond between the L-proline residue and the 4-methoxy-β-naphthylamine moiety. This enzymatic hydrolysis releases the 4-methoxy-β-naphthylamine, which is a fluorescent molecule. The rate of its release, measured by an increase in fluorescence, is directly proportional to the enzymatic activity.

The primary enzymes that recognize and cleave H-Pro-4M-betaNa HCl include:

-

Prolyl Aminopeptidases: These are exopeptidases that cleave the N-terminal amino acid from a peptide where the penultimate residue is proline.

-

Dipeptidyl Peptidase IV (DPPIV/CD26): A transmembrane glycoprotein that cleaves X-proline dipeptides from the N-terminus of polypeptides. It is a well-established therapeutic target for type 2 diabetes.

-

Fibroblast Activation Protein (FAP): A cell-surface serine protease that is highly expressed in the stroma of many cancers and at sites of tissue remodeling. It possesses both dipeptidyl peptidase and endopeptidase activity.

Quantitative Data Presentation

The following table summarizes representative kinetic parameters for enzymes acting on proline-containing fluorogenic substrates with the 4-methoxy-2-naphthylamide (4Me2NA) leaving group, which is structurally analogous to the fluorescent component of H-Pro-4M-betaNa HCl. This data is derived from studies on human dipeptidyl peptidase II (DPPII), a related prolyl peptidase, and provides an illustrative example of the quantitative data that can be obtained using such substrates.

| Substrate | Enzyme | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹·M⁻¹) | Reference |

| Lys-Pro-4Me2NA | Human DPPII | 5.5 | 110 ± 10 | 1.8 ± 0.1 | 1.6 x 10⁴ | [2] |

| Ala-Pro-4Me2NA | Human DPPII | 5.5 | 200 ± 20 | 0.49 ± 0.02 | 2.5 x 10³ | [2] |

| Gly-Pro-4Me2NA | Human DPPIV | 8.3 | Not explicitly stated for this substrate, but related chromogenic substrates have Km in the mM range. | Not explicitly stated. | Not explicitly stated. | [3] |

Experimental Protocols

General Enzymatic Assay for Prolyl Peptidase Activity

This protocol provides a general framework for measuring the activity of prolyl peptidases using H-Pro-4M-betaNa HCl in a 96-well plate format for fluorometric analysis.

Materials:

-

H-Pro-4M-betaNa HCl (substrate)

-

Enzyme source (e.g., purified enzyme, cell lysate, serum)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~425 nm for 4-methoxy-2-naphthylamine)

-

Stop Solution (e.g., 100 mM citrate buffer, pH 4.0)

Procedure:

-

Prepare Substrate Stock Solution: Dissolve H-Pro-4M-betaNa HCl in an appropriate solvent (e.g., DMSO or assay buffer) to a stock concentration of 10 mM.

-

Prepare Working Substrate Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration (e.g., 100 µM).

-

Set up the Reaction:

-

Add 50 µL of assay buffer to each well of the 96-well plate.

-

Add 20 µL of the enzyme source to the sample wells. For blank wells, add 20 µL of the buffer used to prepare the enzyme sample.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

-

Initiate the Reaction: Add 30 µL of the working substrate solution to all wells to start the reaction.

-

Incubate: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the Reaction: Add 50 µL of the stop solution to each well.

-

Measure Fluorescence: Read the fluorescence intensity in the microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate Activity: The enzymatic activity is proportional to the fluorescence signal after subtracting the blank reading. A standard curve can be generated using known concentrations of 4-methoxy-2-naphthylamine to quantify the amount of product formed.

Detailed Protocol for DPPIV Activity Assay in Serum

This protocol is adapted from a fluorometric assay for DPPIV in serum.

Materials:

-

Glycyl-L-proline-4-methoxy-2-naphthylamide (a closely related substrate)

-

Tris buffer (50 mmol/L, pH 8.3)

-

Human serum

-

Citrate buffer (100 mmol/L, pH 4.0) as a stop solution.

Procedure:

-

Mix 20 µL of serum with the Tris buffer.

-

Add the substrate to a final concentration of 20 mmol/L.

-

Incubate the mixture.

-

Stop the reaction with the citrate buffer.

-

Measure the released 4-methoxy-2-naphthylamine fluorometrically.

Signaling Pathways and Logical Relationships

General Enzyme-Substrate Interaction Workflow

The following diagram illustrates the basic workflow of an enzymatic assay using H-Pro-4M-betaNa HCl.

Caption: Workflow of the enzymatic assay.

Dipeptidyl Peptidase IV (DPPIV) Signaling in Glucose Homeostasis

DPPIV plays a critical role in glucose metabolism by inactivating incretin hormones like GLP-1.

Caption: DPPIV's role in glucose regulation.

Fibroblast Activation Protein (FAP) in the Tumor Microenvironment

FAP is implicated in cancer progression through its remodeling of the extracellular matrix (ECM).

Caption: FAP's function in cancer progression.

Conclusion

H-Pro-4M-betaNa HCl is a valuable tool for researchers and drug development professionals studying the activity of prolyl peptidases. Its utility as a fluorogenic substrate allows for sensitive and continuous monitoring of enzyme activity, facilitating high-throughput screening of potential inhibitors and detailed kinetic studies. Understanding the role of its target enzymes, such as DPPIV and FAP, in critical signaling pathways provides a strong rationale for the continued investigation of these enzymes as therapeutic targets for a range of diseases, including diabetes and cancer. The experimental protocols and data presented in this guide offer a solid foundation for the application of H-Pro-4M-betaNa HCl in laboratory settings.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to H-Pro-4M-betana HCl: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Pro-4M-betana HCl, chemically known as (2S)-N-(4-methoxy-2-naphthyl)-2-pyrrolidinecarboxamide hydrochloride, is a specialized proline derivative with significant potential in targeted cancer therapy and biochemical research. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its primary application as a substrate for Fibroblast Activation Protein (FAP) in the development of FAP-activated anti-tumor prodrugs. Additionally, its utility as a substrate for proline aminopeptidase is discussed, along with a detailed experimental protocol for enzyme activity assays. This document aims to serve as a foundational resource for researchers and professionals in drug development and enzymatic studies.

Chemical Structure and Identification

The chemical structure of H-Pro-4M-betana HCl is presented below, along with its key identifiers and physicochemical properties.

Chemical Structure:

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value |

| IUPAC Name | (2S)-N-(4-methoxy-2-naphthyl)-2-pyrrolidinecarboxamide hydrochloride[1] |

| Synonyms | H-Pro-4M-betana HCl, L-Proline 4-methoxy-β-naphthylamide hydrochloride |

| CAS Number | 100930-07-2 |

| Molecular Formula | C₁₆H₁₉ClN₂O₂ |

| Molecular Weight | 306.79 g/mol |

| SMILES | O=C([C@H]1NCCC1)NC2=CC(OC)=C3C=CC=CC3=C2.[H]Cl |

Biological Significance and Applications

H-Pro-4M-betana HCl is a key molecule in the field of oncology, primarily utilized in the innovative strategy of targeted cancer therapy through FAP-activated prodrugs. It also serves as a valuable tool in enzymology as a substrate for proline aminopeptidase.

Role in FAP-Activated Anti-Tumor Prodrugs

Fibroblast Activation Protein (FAP) is a serine protease that is highly expressed on the surface of cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many cancers, while its presence in healthy tissues is limited. This differential expression makes FAP an attractive target for selective cancer therapies.

H-Pro-4M-betana HCl is designed to be a substrate for FAP. In a prodrug strategy, a potent cytotoxic agent is chemically modified with a FAP-cleavable moiety, rendering it inactive. H-Pro-4M-betana HCl can be a component of this "capping" group. Upon reaching the tumor microenvironment, the enzymatic activity of FAP cleaves the prodrug, releasing the active cytotoxic drug specifically at the tumor site. This targeted activation minimizes systemic toxicity and enhances the therapeutic index of the anti-cancer agent.

Substrate for Proline Aminopeptidase

H-Pro-4M-betana HCl is also recognized as a substrate for proline aminopeptidase, an exopeptidase that cleaves proline residues from the N-terminus of peptides. The hydrolysis of the amide bond in H-Pro-4M-betana HCl by proline aminopeptidase releases 4-methoxy-β-naphthylamine, a fluorescent compound. This property allows for the development of sensitive fluorometric assays to measure the activity of proline aminopeptidase in various biological samples.

Signaling Pathways in FAP-Targeted Therapy

The therapeutic effect of FAP-activated prodrugs is ultimately mediated by the cytotoxic agent that is released. However, the targeting of FAP itself and the modulation of the tumor microenvironment can have broader impacts on cancer cell signaling. FAP expression has been shown to influence several key signaling pathways that promote tumor growth and metastasis. While H-Pro-4M-betana HCl is a tool for drug delivery, understanding the downstream consequences of targeting FAP is crucial for drug development professionals.

References

Proline Aminopeptidase Substrates: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of proline aminopeptidase, its substrates, and its role in cellular processes. Proline aminopeptidases (EC 3.4.11.5), also known as prolyl aminopeptidases or proline iminopeptidases, are a unique class of exopeptidases that catalyze the removal of an N-terminal proline residue from peptides and proteins.[1][2] This specificity is crucial for various biological functions, including protein maturation, degradation of peptide hormones, and cellular signaling.[3] Understanding the substrate specificity and enzymatic kinetics of these enzymes is paramount for developing targeted therapeutics and diagnostic tools.

Core Concepts and Mechanism

Proline aminopeptidases belong to the serine peptidase family S33 and employ a catalytic triad, typically composed of serine, histidine, and aspartate, to facilitate the hydrolysis of the peptide bond.[1] The catalytic serine, activated by histidine, acts as a nucleophile, attacking the carbonyl group of the N-terminal proline of the substrate.[1] This forms a tetrahedral intermediate that is stabilized by an oxyanion hole.[1] Subsequent collapse of this intermediate leads to the cleavage of the peptide bond and release of the N-terminal proline.[1]

Some proline-specific aminopeptidases, like the one from Escherichia coli (EC 3.4.11.9), are metalloenzymes containing a dinuclear metal center, often manganese, which activates a bridging water molecule or hydroxide ion to act as the nucleophile in the peptide bond cleavage.[4]

The unique cyclic structure of proline imposes conformational constraints on the peptide backbone, making the cleavage of the Xaa-Pro bond a specialized enzymatic task.[5]

Substrate Specificity and Kinetics

The substrate specificity of proline aminopeptidases is primarily defined by the presence of a proline residue at the N-terminus of the peptide substrate. The enzyme from Lactobacillus helveticus primarily hydrolyzes di- and tripeptides with proline in the first position.[6] However, the nature of the adjacent amino acid residue (P1' position) can also influence the catalytic efficiency.

Mutagenesis studies on the prolyl aminopeptidase from Serratia marcescens have identified key residues involved in substrate recognition.[7][8] Specifically, Phe139 and Glu204 are crucial for recognizing the pyrrolidine ring and the amino group of the N-terminal proline, respectively, while Arg136 is involved in recognizing the P1' residue of the substrate.[7]

Quantitative Data on Substrate Kinetics

The following table summarizes the kinetic parameters for the hydrolysis of various substrates by proline aminopeptidases from different sources. This data is essential for comparing substrate preferences and designing enzyme assays.

| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (mmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Reference |

| Lactobacillus helveticus | Pro-pNA | 0.8 | 350 | 7.5 | 40 | [6] |

| Cabbage (Brassica oleraceae) | Proline-p-nitroanilide | - | - | 8.0-8.5 | - | [9] |

Note: Further kinetic data for a broader range of synthetic and natural peptide substrates would require a more extensive literature search beyond the initial scope.

Experimental Protocols for Proline Aminopeptidase Activity Assays

Accurate measurement of proline aminopeptidase activity is crucial for studying its function and for screening potential inhibitors. Several methods are available, primarily involving chromogenic or fluorogenic substrates.

Colorimetric Assay using L-proline p-nitroanilide (Pro-pNA)

This is a common and straightforward method for determining proline aminopeptidase activity.[10]

Principle: The enzyme cleaves the colorless substrate, L-proline p-nitroanilide (Pro-pNA), releasing the yellow-colored product, p-nitroaniline. The rate of formation of p-nitroaniline, measured by the increase in absorbance at 405-410 nm, is directly proportional to the enzyme activity.

Materials:

-

Proline aminopeptidase enzyme solution

-

L-proline p-nitroanilide (Pro-pNA) substrate solution (e.g., 10 mM in a suitable buffer)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare the reaction mixture in a 96-well microplate or cuvette. For each reaction, add:

-

X µL of assay buffer

-

Y µL of enzyme solution (the amount will depend on the enzyme concentration and activity)

-

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C or 40°C) for 5 minutes.

-

Initiate the reaction by adding Z µL of the Pro-pNA substrate solution. The final volume should be consistent across all assays.

-

Immediately measure the absorbance at 405-410 nm continuously for a set period (e.g., 10-30 minutes) or at fixed time points.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

Enzyme activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of p-nitroaniline is known.

Fluorometric Assay

Fluorometric assays offer higher sensitivity compared to colorimetric methods and are suitable for high-throughput screening.

Principle: The assay utilizes a fluorogenic substrate that, upon cleavage by proline aminopeptidase, releases a fluorescent molecule. The increase in fluorescence intensity is proportional to the enzyme activity.

Materials:

-

Proline aminopeptidase enzyme solution

-

Fluorogenic proline substrate (e.g., Pro-AMC, Pro-AFC)

-

Assay buffer

-

Fluorescence microplate reader

Procedure:

-

Follow a similar setup to the colorimetric assay, preparing the reaction mixture in a black 96-well microplate to minimize background fluorescence.

-

Pre-incubate the enzyme and buffer at the optimal temperature.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific fluorophore (e.g., for AMC, Ex/Em = 360/460 nm).

-

Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot.

-

A standard curve using the free fluorophore can be used to quantify the amount of product released.

Role in Signaling Pathways and Logical Relationships

Proline metabolism, which is interconnected with the activity of proline aminopeptidases, plays a significant role in various cellular signaling pathways, particularly in response to stress.[11][12] The degradation of proline can generate reactive oxygen species (ROS), which act as signaling molecules.[11][13]

Proline Catabolism and ROS Signaling

The oxidation of proline by proline dehydrogenase (PRODH) in the mitochondria can lead to the production of ROS.[11][12] This ROS can then influence downstream signaling cascades.

Caption: Proline catabolism by PRODH generates ROS, which activates downstream signaling pathways.

Experimental Workflow for Proline Aminopeptidase Activity Assay

The logical flow of a typical enzymatic assay to determine proline aminopeptidase activity is outlined below.

Caption: A generalized workflow for determining proline aminopeptidase activity using a substrate-based assay.

Conclusion

Proline aminopeptidases are a fascinating class of enzymes with highly specific substrate requirements. Their involvement in critical biological processes makes them attractive targets for drug development. A thorough understanding of their substrate kinetics and the availability of robust assay protocols are essential for advancing research in this field. This guide provides a foundational understanding and practical methodologies for scientists and researchers dedicated to exploring the multifaceted roles of proline aminopeptidases.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. Prolyl aminopeptidase - Wikipedia [en.wikipedia.org]

- 3. Human proline specific peptidases: A comprehensive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure and mechanism of a proline-specific aminopeptidase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proline specific peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. academic.oup.com [academic.oup.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. A new proline aminopeptidase assay for diagnosis of bacterial vaginosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of Proline in Pathogen and Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Connecting proline metabolism and signaling pathways in plant senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proline Metabolism and Microenvironmental Stress - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Fluorogenic Substrates in Modern Proteomics Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of proteomics, the study of proteases and their activities is paramount to understanding cellular signaling, disease progression, and therapeutic intervention. Fluorogenic substrates have emerged as indispensable tools in this endeavor, offering unparalleled sensitivity and real-time monitoring of enzymatic reactions. This technical guide provides a comprehensive exploration of the core principles, applications, and methodologies associated with the use of fluorogenic substrates in proteomics research. By delving into the fundamental mechanisms, experimental protocols, and data interpretation, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage these powerful reagents in their work.

Core Principles of Fluorogenic Substrates

Fluorogenic substrates are molecules designed to emit a fluorescent signal upon enzymatic cleavage.[1] This "turn-on" mechanism provides a direct and continuous measure of protease activity.[2] The design of these substrates typically falls into two main categories: single-fluorophore substrates and Fluorescence Resonance Energy Transfer (FRET) based substrates.

Single-Fluorophore Substrates: These substrates consist of a peptide sequence specific to a particular protease, conjugated to a fluorophore such as 7-amino-4-methylcoumarin (AMC) or rhodamine 110.[3][4] In their intact state, the fluorescence of the fluorophore is quenched. Upon proteolytic cleavage of the amide bond between the peptide and the fluorophore, the fluorophore is released, resulting in a significant increase in fluorescence intensity.[5]

FRET-Based Substrates: Fluorescence Resonance Energy Transfer (FRET) is a mechanism involving the non-radiative transfer of energy from an excited state donor fluorophore to a nearby acceptor molecule (quencher).[4] In FRET-based substrates, a donor fluorophore and a quencher are strategically placed on opposite sides of the protease cleavage site within a peptide. When the substrate is intact, the close proximity of the donor and quencher leads to efficient FRET, and the donor's fluorescence is quenched. Proteolytic cleavage separates the donor and quencher, disrupting FRET and leading to an increase in the donor's fluorescence emission.[3]

Key Applications in Proteomics and Drug Discovery

The versatility and sensitivity of fluorogenic substrates have led to their widespread adoption in various aspects of proteomics research and drug development.

-

Enzyme Activity Profiling: Fluorogenic substrates are instrumental in determining the substrate specificity and kinetic parameters of proteases. By screening libraries of peptides with different amino acid sequences, researchers can elucidate the optimal cleavage sites for a given enzyme.[1] This information is crucial for understanding the biological role of proteases and for designing specific inhibitors.

-

High-Throughput Screening (HTS) for Inhibitor Discovery: The homogeneous, "add-and-read" nature of fluorogenic assays makes them ideally suited for high-throughput screening of large compound libraries to identify potential protease inhibitors.[6] The robust and sensitive signal allows for the rapid identification of hits in a cost-effective manner.

-

In Vitro and In-Cellulo Activity Assays: These substrates can be used to measure protease activity in purified enzyme preparations, as well as in complex biological samples such as cell lysates and conditioned media.[7] Cell-permeable fluorogenic substrates even allow for the in situ monitoring of protease activity within living cells.[8]

-

Diagnostic and Prognostic Biomarker Discovery: Dysregulation of protease activity is often associated with various diseases, including cancer and inflammatory disorders.[8] Fluorogenic assays can be employed to measure protease activity in clinical samples, potentially serving as valuable diagnostic or prognostic biomarkers.

Data Presentation: Quantitative Comparison of Fluorogenic Substrates

The selection of an appropriate fluorogenic substrate is critical for the success of any protease assay. The following tables provide a summary of key quantitative data for commonly used fluorophores, quenchers, and specific protease substrates to aid in experimental design.

Table 1: Spectral Properties of Common Fluorophores and Quenchers

| Fluorophore/Quencher | Excitation (nm) | Emission (nm) | Notes |

| Fluorophores | |||

| AMC (7-amino-4-methylcoumarin) | 360-380 | 440-460 | Commonly used single-fluorophore substrate.[9] |

| AFC (7-amino-4-trifluoromethylcoumarin) | ~400 | ~505 | Offers a spectral shift compared to AMC.[10] |

| Rhodamine 110 | ~492 | ~529 | Higher sensitivity and less interference from colored compounds compared to AMC.[3] |

| 5-FAM (5-Carboxyfluorescein) | ~490 | ~520 | Common donor in FRET pairs.[11] |

| N-Me-Abz (N-Methyl-anthraniloyl) | 340-360 | 440-450 | Used with Dnp as a quencher.[9] |

| Tryptophan (Trp) | ~280 | ~360 | Intrinsic fluorescent amino acid used in some substrates.[9] |

| Quenchers | |||

| Dabcyl | ~472 (Absorbance Max) | - | Common quencher for various fluorophores. |

| Dnp (2,4-Dinitrophenyl) | ~360 (Absorbance Max) | - | Used to quench Trp and N-Me-Abz fluorescence.[9] |

| QXL™ 520 | ~507 (Absorbance Max) | - | Efficiently quenches 5-FAM fluorescence.[11] |

Table 2: Kinetic Constants of Fluorogenic Substrates for Various Proteases

| Protease | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| Caspases | ||||

| Caspase-3 | Ac-DEVD-AMC | - | - | - |

| Caspase-9/6 | LEHD-AMC | - | - | - |

| Matrix Metalloproteinases (MMPs) | ||||

| MMP-12 | FS-6 | 130 ± 10 | 17.0 ± 0.9 | 1.3 x 10⁵ |

| Serine Proteases | ||||

| Thrombin | Boc-VPR-ACC | 18 ± 1 | 140 ± 3 | 7.8 x 10⁶ |

| Thrombin | Boc-VPR-AMC | 21 ± 2 | 160 ± 5 | 7.6 x 10⁶ |

| Aminopeptidases | ||||

| ERAP1 | Leu-AMC | - | - | 4.1 x 10⁴ |

| ERAP1 | Ala-AMC | - | - | 1.5 x 10⁴ |

| Puromycin-sensitive aminopeptidase | Arg-AMC | 12 | - | - |

| Puromycin-sensitive aminopeptidase | Ala-AMC | 70 | - | - |

| Puromycin-sensitive aminopeptidase | Leu-AMC | 19 | - | - |

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of fluorogenic substrates in proteomics research.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing fluorogenic substrates. It is crucial to optimize buffer conditions, substrate concentration, and incubation times for each specific enzyme and experimental setup.

Protocol 1: General In Vitro Protease Activity Assay

This protocol outlines a general procedure for measuring the activity of a purified protease.

Materials:

-

Purified protease of interest

-

Fluorogenic substrate (e.g., AMC- or FRET-based)

-

Assay Buffer (optimized for the specific protease, e.g., 50 mM Tris, pH 8.0, 100 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20 for serine proteases)[1]

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorogenic substrate in DMSO (e.g., 10 mM).[12]

-

Dilute the purified protease to the desired concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically.

-

Prepare a working solution of the fluorogenic substrate by diluting the stock solution in Assay Buffer to the desired final concentration (typically in the low micromolar range).[12] Protect from light.

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to the wells of a 96-well black microplate.

-

Add 25 µL of the diluted enzyme solution to the appropriate wells.

-

Include control wells:

-

Blank: 75 µL of Assay Buffer (no enzyme).

-

Substrate Control: 50 µL of Assay Buffer and 25 µL of substrate working solution (no enzyme) to measure background fluorescence.[12]

-

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 25 µL of the substrate working solution to each well, bringing the total volume to 100 µL.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).[13]

-

-

Data Analysis:

-

Subtract the background fluorescence (from the substrate control wells) from all other readings.

-

Plot the fluorescence intensity versus time for each sample.

-

The initial reaction velocity (V₀) is determined from the slope of the linear portion of the curve.[14]

-

Enzyme activity can be expressed as Relative Fluorescence Units (RFU) per minute.

-

Protocol 2: Caspase-3 Activity Assay in Cell Lysates

This protocol describes the measurement of caspase-3 activity in apoptotic cell lysates.

Materials:

-

Treated and control cells (e.g., 1 x 10⁶ cells per sample)

-

Chilled Cell Lysis Buffer

-

2X Reaction Buffer (e.g., 0.2M HEPES pH 7.5, 20% sucrose, 0.2% CHAPS)[7]

-

DTT (1 M stock)

-

Caspase-3 Substrate (e.g., Ac-DEVD-AFC, 1 mM stock)[10]

-

Caspase-3 Inhibitor (e.g., DEVD-CHO, 1 mM stock, for negative control)[10]

-

96-well white or black flat-bottomed plate

-

Fluorometer

Procedure:

-

Cell Lysate Preparation:

-

Induce apoptosis in cells using a known stimulus.

-

Harvest 1 x 10⁶ cells by centrifugation (e.g., 400 x g for 5 min).[10]

-

Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[10]

-

Incubate on ice for 10 minutes.[10]

-

Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cellular debris.[7]

-

Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.

-

-

Assay Setup:

-

On ice, prepare a master reaction mix. For one reaction, combine:

-

50 µL of 2X Reaction Buffer

-

5 µL of 1 mM DEVD-AFC substrate (final concentration 50 µM)

-

2 µL of 500 mM DTT

-

18 µL of deionized water[7]

-

-

Transfer 25 µL of cell lysate into the wells of a 96-well plate.[7]

-

For a negative control, pre-incubate a lysate sample with 1 µL of Caspase-3 Inhibitor for 10-15 minutes before adding the master mix.[10]

-

-

Initiation and Measurement:

-

Data Analysis:

-

Calculate the rate of caspase activity by determining the change in fluorescence over time.

-

Compare the activity in treated samples to control samples.

-

Protocol 3: High-Throughput Screening of MMP Inhibitors using a FRET Substrate

This protocol is designed for screening a compound library for inhibitors of a specific Matrix Metalloproteinase (MMP).

Materials:

-

Recombinant Human pro-MMP (e.g., pro-MMP-1)

-

MMP FRET Substrate (e.g., 5-FAM/QXL® 520)[15]

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% (v/v) Brij-35, pH 7.5)[15]

-

APMA (4-Aminophenylmercuric Acetate) for pro-MMP activation[15]

-

Compound library dissolved in DMSO

-

Known MMP Inhibitor (e.g., GM6001) as a positive control[15]

-

384-well black plates

-

Fluorescence plate reader capable of kinetic measurements

Procedure:

-

Reagent Preparation:

-

Activate pro-MMP by incubating with APMA (final concentration 1-2 mM) in Assay Buffer for 2-3 hours at 37°C.[15]

-

Prepare a stock solution of the FRET substrate in DMSO.

-

Prepare serial dilutions of the known MMP inhibitor.

-

-

Assay Setup in a 384-well Plate:

-

Dispense a small volume (e.g., 1 µL) of each test compound from the library into the wells.

-

Add 20 µL of the activated MMP solution to each well.

-

Include controls:

-

Negative Control (No Inhibition): Enzyme + DMSO (no compound).

-

Positive Control (Max Inhibition): Enzyme + known MMP inhibitor.

-

Blank: Assay Buffer only.

-

-

Pre-incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.[12]

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the FRET substrate solution to all wells.

-

Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 490/520 nm for 5-FAM/QXL® 520) in kinetic mode for 30-60 minutes.[15]

-

-

Data Analysis:

-

Determine the reaction rate for each well from the slope of the fluorescence versus time plot.

-

Calculate the percent inhibition for each test compound relative to the controls: % Inhibition = 100 * (1 - (Rate_compound - Rate_blank) / (Rate_no_inhibition - Rate_blank))

-

Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).

-

Conclusion

Fluorogenic substrates have revolutionized the study of proteases, providing researchers with powerful tools for a wide range of applications in proteomics and drug discovery. Their high sensitivity, real-time measurement capabilities, and adaptability to high-throughput formats have accelerated our understanding of protease function and facilitated the discovery of novel therapeutics. By understanding the core principles of fluorogenic substrate design, selecting the appropriate reagents based on quantitative data, and implementing robust experimental protocols, researchers can effectively harness the power of this technology to advance their scientific pursuits. As the field of proteomics continues to evolve, the development of novel and more sophisticated fluorogenic probes will undoubtedly play a central role in unraveling the complexities of the proteome and its impact on human health and disease.

References

- 1. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 3. benchchem.com [benchchem.com]

- 4. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Ultrasensitive Fluorogenic Substrates for Serine Proteases | Semantic Scholar [semanticscholar.org]

- 7. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 8. New assay using fluorogenic substrates and immunofluorescence staining to measure cysteine cathepsin activity in live cell subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bachem.com [bachem.com]

- 10. takarabio.com [takarabio.com]

- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 12. benchchem.com [benchchem.com]

- 13. Redirecting [linkinghub.elsevier.com]

- 14. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 15. benchchem.com [benchchem.com]

Preliminary Investigation of H-Pro-4M-betana hcl for Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a preliminary investigation into the potential of H-Pro-4M-betana hcl in neurological disorders based on the known properties of its constituent chemical moieties, L-proline and betaine. There is currently no direct preclinical or clinical research available for H-Pro-4M-betana hcl (L-Proline 4-methoxy-β-naphthylamide hydrochloride). The following information is inferential and intended to guide future research.

Introduction: Deconstructing H-Pro-4M-betana hcl

H-Pro-4M-betana hcl is a chemical compound comprised of an L-proline residue linked to a 4-methoxy-β-naphthylamide group, with a betaine-like hydrochloride salt structure. Given the absence of direct studies, this guide will explore the potential neurological effects of this molecule by examining the well-documented neuroactive properties of betaine and the complex role of proline in the central nervous system.

Betaine , or trimethylglycine, is a naturally occurring compound that has demonstrated significant neuroprotective properties. Research suggests it may offer therapeutic benefits in conditions involving neuroinflammation and oxidative stress.[1] Its mechanisms of action include antioxidant and anti-inflammatory effects, as well as the modulation of neurotransmission.[[“]][[“]][[“]]

L-proline , an amino acid, plays a dual role in the brain. While essential for primary metabolism and physiological functions, high concentrations of proline, a condition known as hyperprolinemia, have been associated with neurological symptoms and brain abnormalities.[5][6][7] This suggests that the proline component of H-Pro-4M-betana hcl could introduce complex biological activities that warrant careful investigation.

This technical guide will synthesize the available data on betaine and proline to propose a hypothetical mechanism of action for H-Pro-4M-betana hcl, detail relevant experimental protocols for its investigation, and visualize key signaling pathways that may be modulated by this compound.

Potential Mechanisms of Action: A Hypothetical Framework

Based on the known neuroprotective effects of betaine, H-Pro-4M-betana hcl could potentially exert its influence through several key pathways.

Anti-inflammatory and Antioxidant Pathways

Betaine has been shown to reduce oxidative stress and neuroinflammation, which are common pathological features of many neurological disorders.[[“]][[“]][[“]] It can lower pro-inflammatory cytokines such as IL-1β and TNF-α and suppress the activation of the NLRP3 inflammasome and NF-κB signaling pathways in microglial cells.[8][9] Furthermore, betaine enhances the expression of antioxidant enzymes.[10][11][12]

-

Hypothesized Action of H-Pro-4M-betana hcl: The betaine moiety could confer anti-inflammatory and antioxidant properties to the molecule, potentially mitigating neuronal damage in neurodegenerative conditions.

Modulation of GABAergic Neurotransmission

Betaine modulates the uptake of the inhibitory neurotransmitter GABA by interacting with the GAT1 transporter.[13][14][15][16] This action can help maintain the excitatory/inhibitory balance in the brain and protect neurons from excitotoxicity.[13][15]

-

Hypothesized Action of H-Pro-4M-betana hcl: The compound might influence GABAergic signaling, offering a potential mechanism for seizure control and protection against excitotoxic neuronal death.

Proline-Mediated Effects

High levels of proline can lead to neurotoxicity through mechanisms involving oxidative stress, energy metabolism deficits, and excitotoxicity.[5][7][17] Conversely, proline metabolism is also linked to the synthesis of the major excitatory neurotransmitter glutamate.[18]

-

Hypothesized Action of H-Pro-4M-betana hcl: The proline component introduces a potential for concentration-dependent neurotoxicity that must be carefully evaluated. It could also influence glutamatergic neurotransmission.

Quantitative Data from Preclinical Studies on Betaine

The following tables summarize quantitative findings from preclinical studies on betaine in various models of neurological disorders. This data provides a basis for hypothesizing the potential efficacy of a betaine-containing compound like H-Pro-4M-betana hcl.

Table 1: Neuroprotective Effects of Betaine in Animal Models

| Neurological Disorder Model | Animal Model | Key Findings | Reference |

| Parkinson's Disease | 6-OHDA-induced rat model | Reduced motor deficits, oxidative stress, and neuronal loss. | [[“]] |

| Multiple Sclerosis | Cuprizone mouse model | Improved motor function, reduced demyelination, and restored mitochondrial function. | [[“]] |

| Stroke | Ischemia/reperfusion rat model | Reduced brain infarct volume and neuronal apoptosis. | [10][12] |

| Methamphetamine-induced Neurotoxicity | Mouse model | Ameliorated depressive-like behavior and cognitive impairment. | [[“]] |

Table 2: Anti-inflammatory and Antioxidant Effects of Betaine

| Experimental Model | Key Biomarkers | Effect of Betaine | Reference |

| LPS-activated Microglial Cells | Pro-inflammatory cytokines (IL-1β, TNF-α) | Decreased production | [9] |

| Ischemia/Reperfusion Injury in Rats | Oxidative stress markers | Reduced | [10][12] |

| Ischemia/Reperfusion Injury in Rats | Antioxidant enzymes (Gpx4, Sod1) | Increased expression | [10][12] |

| Amyloid-β-treated Microglial Cells | NLRP3 Inflammasome Activation | Inhibited | [8] |

| Amyloid-β-treated Microglial Cells | NF-κB Pathway Activation | Inhibited | [8] |

Experimental Protocols for Preclinical Investigation

The following are detailed methodologies for key experiments to assess the neuroprotective potential of H-Pro-4M-betana hcl.

In Vitro Neuroprotection Assays

These assays are crucial for the initial screening and mechanistic evaluation of the compound.[19][20][21][22]

-

Objective: To determine the protective effect of H-Pro-4M-betana hcl against various neurotoxic insults in neuronal cell cultures.

-

Cell Models:

-

Neurotoxic Insults:

-

Oxidative Stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

Excitotoxicity: Glutamate or N-methyl-D-aspartate (NMDA).

-

Neuroinflammation: Lipopolysaccharide (LPS) to activate microglia co-cultured with neurons.

-

Protein Aggregation: Amyloid-beta (Aβ) oligomers for Alzheimer's disease models.

-

-

Experimental Workflow:

-

Cell Seeding: Plate neuronal cells in 96-well plates.

-

Pre-treatment: Incubate cells with varying concentrations of H-Pro-4M-betana hcl for a predetermined time (e.g., 2-24 hours).

-

Induction of Neurotoxicity: Expose the cells to the chosen neurotoxic agent.

-

Assessment of Cell Viability:

-

MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.

-

LDH Assay: Measures the release of lactate dehydrogenase from damaged cells as an indicator of cytotoxicity.

-

-

-

Data Analysis: Calculate the percentage of cell viability compared to the control group (neurotoxin alone).

In Vivo Models of Neurological Disorders

Animal models are essential for evaluating the efficacy of a compound in a complex biological system.[23][24][25][26]

-

Objective: To assess the therapeutic potential of H-Pro-4M-betana hcl in animal models of specific neurological diseases.

-

Animal Models:

-

Parkinson's Disease: 6-OHDA or MPTP-induced models in rodents to mimic dopaminergic neurodegeneration.

-

Alzheimer's Disease: Transgenic mouse models expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations.[25]

-

Multiple Sclerosis: Experimental autoimmune encephalomyelitis (EAE) or cuprizone-induced demyelination models in mice.

-

Stroke: Middle cerebral artery occlusion (MCAO) model in rats to simulate ischemic stroke.

-

-

Experimental Workflow:

-

Induction of Disease Model: Induce the specific neurological condition in the animals.

-

Drug Administration: Administer H-Pro-4M-betana hcl via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses.

-

Behavioral Assessments: Conduct a battery of behavioral tests to evaluate motor function, cognition, and memory (e.g., rotarod test, Morris water maze, open field test).

-

Histopathological and Biochemical Analysis:

-

Sacrifice the animals at the end of the study.

-

Collect brain tissue for analysis.

-

Immunohistochemistry: To visualize neuronal loss, protein aggregation, or demyelination.

-

ELISA/Western Blot: To quantify levels of inflammatory markers, oxidative stress markers, and key signaling proteins.

-

-

-

Data Analysis: Compare behavioral scores and biomarker levels between the treated and vehicle control groups.

Visualization of Key Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by the betaine moiety of H-Pro-4M-betana hcl.

NF-κB and NLRP3 Inflammasome Signaling in Neuroinflammation

Caption: Hypothesized inhibition of NF-κB and NLRP3 inflammasome pathways.

GABAergic Synapse and Modulation by H-Pro-4M-betana hcl

References

- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 2. consensus.app [consensus.app]

- 3. consensus.app [consensus.app]

- 4. consensus.app [consensus.app]

- 5. Signaling pathways in Parkinson's disease: molecular mechanisms and therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorbyt.com [biorbyt.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Betaine Mitigates Amyloid-β-Associated Neuroinflammation by Suppressing the NLRP3 and NF-κB Signaling Pathways in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Betaine in Inflammation: Mechanistic Aspects and Applications [frontiersin.org]

- 10. journals.physiology.org [journals.physiology.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Betaine protects rats against ischemia/reperfusion injury-induced brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Unveiling the crucial role of betaine: modulation of GABA homeostasis via SLC6A1 transporter (GAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Making sure you're not a bot! [nanion.de]

- 15. biorxiv.org [biorxiv.org]

- 16. Unveiling the crucial role of betaine: modulation of GABA homeostasis via SLC6A1 transporter (GAT1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Behavioral and neurochemical effects of proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Proline Metabolism in Neurological and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs | MDPI [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. preprints.org [preprints.org]

- 23. invivobiosystems.com [invivobiosystems.com]

- 24. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]

- 26. invivobiosystems.com [invivobiosystems.com]

Methodological & Application

Application Notes and Protocols for L-Proline 4-methoxy-β-naphthylamide hydrochloride Enzymatic Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Proline 4-methoxy-β-naphthylamide hydrochloride is a fluorogenic substrate utilized for the detection and quantification of prolyl aminopeptidase (EC 3.4.11.5), also known as proline iminopeptidase or proline-beta-naphthylamidase. This enzyme plays a crucial role in the cleavage of N-terminal proline residues from peptides and is implicated in various physiological and pathological processes. Its activity is a subject of interest in pharmaceutical development and biochemical research, particularly in the study of protein folding and the development of therapeutics for neurological disorders and cancer.[1]

The enzymatic assay described herein is based on the hydrolysis of L-Proline 4-methoxy-β-naphthylamide by prolyl aminopeptidase, which releases the highly fluorescent compound 4-methoxy-β-naphthylamine (4MβNA). The fluorescence intensity of the liberated 4MβNA is directly proportional to the enzyme's activity, providing a sensitive and continuous method for its measurement.

Principle of the Assay

The enzymatic reaction involves the cleavage of the amide bond in L-Proline 4-methoxy-β-naphthylamide, yielding L-proline and the fluorescent molecule 4-methoxy-β-naphthylamine. The rate of the fluorescent product formation can be monitored over time using a fluorometer.

Materials and Reagents

| Reagent | Supplier | Catalog Number | Storage Temperature |

| L-Proline 4-methoxy-β-naphthylamide HCl | Major Supplier | e.g., SC-214948 | -20°C |

| Prolyl Aminopeptidase (or enzyme sample) | Various | - | -20°C or -80°C |

| Tris-HCl | Various | - | Room Temperature |

| Dimethyl sulfoxide (DMSO) | Various | - | Room Temperature |

| Citric Acid | Various | - | Room Temperature |

| Sodium Citrate | Various | - | Room Temperature |

| 4-methoxy-β-naphthylamine (for standard curve) | Various | e.g., M9894 | -20°C |

| Deionized Water | - | - | Room Temperature |

Equipment

-

Fluorometer or fluorescent microplate reader

-

Microcentrifuge tubes

-

Pipettes and tips

-

96-well black microplates (for fluorescence reading)

-

Incubator or water bath

Protocols

Reagent Preparation

-

Assay Buffer (50 mM Tris-HCl, pH 8.3-9.0): Prepare a 50 mM Tris-HCl solution and adjust the pH to the optimal range for the specific enzyme being studied. An optimal pH of around 9 has been reported for proline-beta-naphthylamidase from porcine intestinal mucosa.[2] For other enzymes like dipeptidyl peptidase IV, a pH of 8.3 has been used with similar substrates.

-

Substrate Stock Solution (20 mM): Dissolve L-Proline 4-methoxy-β-naphthylamide hydrochloride in DMSO to a final concentration of 20 mM. Store this stock solution at -20°C, protected from light.

-

Stop Solution (100 mM Citrate Buffer, pH 4.0): Prepare a 100 mM citrate buffer by mixing appropriate amounts of citric acid and sodium citrate solutions and adjust the pH to 4.0.

-

4-methoxy-β-naphthylamine (4MβNA) Standard Stock Solution (1 mM): Accurately weigh and dissolve 4-methoxy-β-naphthylamine in DMSO to prepare a 1 mM stock solution. This will be used to generate a standard curve.

Experimental Workflow

Caption: Workflow for the L-Proline 4-methoxy-β-naphthylamide enzymatic assay.

Standard Curve Generation

-

Prepare a series of dilutions of the 1 mM 4MβNA standard stock solution in the assay buffer to obtain final concentrations ranging from 0 to 100 µM.

-

Add a fixed volume of each standard dilution to the wells of a 96-well black microplate.

-

Measure the fluorescence at an excitation wavelength of 335-350 nm and an emission wavelength of 410-440 nm.[1]

-

Plot the fluorescence intensity against the known concentrations of 4MβNA to generate a standard curve. The slope of this curve will be used to convert the fluorescence readings from the enzymatic assay into the concentration of the product formed.

Enzymatic Assay Protocol (Endpoint Assay)

-

To each well of a 96-well black microplate, add the following in order:

-

Assay Buffer (volume to bring the final reaction volume to 200 µL)

-

Enzyme sample (e.g., 20 µL of cell lysate or purified enzyme)

-

-

Include appropriate controls:

-

Blank: Assay buffer without the enzyme.

-

Negative Control: Assay buffer with a known inhibitor of the enzyme.

-

-

Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the substrate solution (e.g., 10 µL of 20 mM L-Proline 4-methoxy-β-naphthylamide hydrochloride stock solution for a final concentration of 1 mM).

-

Incubate the reaction for a fixed period (e.g., 30-60 minutes) at the assay temperature. The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding the stop solution (e.g., 50 µL of 100 mM citrate buffer, pH 4.0).

-

Measure the fluorescence of each well using a fluorometer with an excitation wavelength of 335-350 nm and an emission wavelength of 410-440 nm.[1]

Data Analysis

-

Subtract the fluorescence reading of the blank from all experimental readings.

-

Use the standard curve to convert the corrected fluorescence readings into the concentration of 4MβNA produced in each well.

-

Calculate the enzyme activity using the following formula:

Enzyme Activity (U/mL) = (Concentration of 4MβNA (µM) x Total Reaction Volume (mL)) / (Incubation Time (min) x Volume of Enzyme Sample (mL))

One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of product per minute under the specified assay conditions.

Quantitative Data Summary

| Parameter | Recommended Value/Range | Notes |

| Substrate | L-Proline 4-methoxy-β-naphthylamide HCl | Fluorogenic substrate for prolyl aminopeptidase. |

| Enzyme | Prolyl Aminopeptidase | Can be from purified sources, cell lysates, or other biological samples. |

| Assay Buffer | 50 mM Tris-HCl | The pH should be optimized for the specific enzyme; a range of 8.3-9.0 is a good starting point.[2] |

| Substrate Concentration | 0.1 - 2 mM | Should be optimized for the specific enzyme and may need to be at or above the Km value. |

| Assay Temperature | 25 - 37°C | Should be optimized for the specific enzyme. |

| Incubation Time | 10 - 60 minutes | Should be within the linear range of the reaction. |

| Excitation Wavelength | 335 - 350 nm | For detection of 4-methoxy-β-naphthylamine.[1] |

| Emission Wavelength | 410 - 440 nm | For detection of 4-methoxy-β-naphthylamine.[1] |

| Stop Solution | 100 mM Citrate Buffer, pH 4.0 | Effectively stops the enzymatic reaction by lowering the pH. |

Signaling Pathway and Logical Relationships

The enzymatic assay described follows a direct and linear logical relationship, where the activity of the enzyme directly correlates with the production of a fluorescent signal.

Caption: Logical relationship of the enzymatic reaction and signal generation.

References

Application Notes and Protocols for H-Pro-4M-βNA HCl as a Fluorogenic Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Pro-4M-βNA HCl (L-Proline 4-methoxy-β-naphthylamide hydrochloride) is a fluorogenic substrate designed for the sensitive and continuous assay of prolyl aminopeptidases (E.C. 3.4.11.5) and other related proline-specific peptidases. Enzymatic cleavage of the proline residue from the 4-methoxy-β-naphthylamide (4MβNA) moiety results in the liberation of the highly fluorescent 4MβNA. The resulting increase in fluorescence intensity can be monitored over time to determine enzymatic activity. This substrate is a valuable tool for studying the kinetics of these enzymes, screening for inhibitors, and investigating their roles in various physiological and pathological processes, including inflammation and neuropeptide signaling.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate H-Pro-4M-βNA HCl by a prolyl aminopeptidase. This reaction releases the highly fluorescent molecule 4-methoxy-β-naphthylamide (4MβNA). The rate of the fluorescence increase is directly proportional to the enzyme activity.

Data Presentation

Spectral Properties of 4-methoxy-β-naphthylamide (4MβNA)

| Property | Wavelength (nm) |

| Excitation Maximum | 335 - 350 |

| Emission Maximum | 410 - 440[1] |

General Assay Conditions

| Parameter | Recommended Range | Notes |

| pH | 7.5 - 8.5 | Optimal pH can vary depending on the specific enzyme. A pH of 8.3 has been used for similar substrates.[2] |

| Temperature | 37 °C | Can be adjusted based on the optimal temperature for the specific enzyme. |

| Substrate Concentration | 10 - 200 µM | Should ideally be at or below the Km value for accurate kinetic studies. |

| Enzyme Concentration | Variable | Should be optimized to ensure a linear reaction rate over the desired time course. |

Experimental Protocols

I. General Assay Protocol for Prolyl Aminopeptidase Activity

This protocol provides a general method for measuring the activity of prolyl aminopeptidase using H-Pro-4M-βNA HCl. The final concentrations of reagents should be optimized for the specific enzyme and experimental conditions.

Materials:

-

H-Pro-4M-βNA HCl

-

Purified prolyl aminopeptidase or biological sample containing the enzyme

-

Assay Buffer: 50 mM Tris-HCl, pH 8.3

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate, suitable for fluorescence measurements

-

Fluorescence microplate reader

Procedure:

-

Prepare the Substrate Stock Solution: Dissolve H-Pro-4M-βNA HCl in DMSO to make a 10 mM stock solution. Store this stock solution at -20°C, protected from light.

-

Prepare the Working Substrate Solution: Dilute the 10 mM stock solution in Assay Buffer to the desired final concentration (e.g., for a final concentration of 100 µM in a 100 µL reaction volume, prepare a 2X working solution of 200 µM).

-

Prepare the Enzyme Solution: Dilute the enzyme to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the measurement period.

-

Set up the Reaction:

-

Add 50 µL of the working substrate solution to each well of the 96-well plate.

-

Add 50 µL of the enzyme solution to each well to initiate the reaction.

-

For a negative control, add 50 µL of Assay Buffer instead of the enzyme solution.

-

-

Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes). Use an excitation wavelength of ~340 nm and an emission wavelength of ~420 nm.

-

Data Analysis:

-

Plot the fluorescence intensity against time for each sample.

-

The initial rate of the reaction (V₀) is determined from the slope of the linear portion of the curve.

-

Enzyme activity can be expressed as the change in fluorescence units per minute (ΔFU/min).

-

II. Protocol for Determining Michaelis-Menten Kinetic Parameters (Km and Vmax)

This protocol describes how to determine the Michaelis constant (Km) and maximum velocity (Vmax) for a prolyl aminopeptidase with H-Pro-4M-βNA HCl.

Procedure:

-

Follow the General Assay Protocol (I), but vary the final concentration of H-Pro-4M-βNA HCl over a range that brackets the expected Km (e.g., 0.1x to 10x the estimated Km). A typical range to start with is 10 µM to 200 µM.

-

Keep the enzyme concentration constant and in the linear range for all substrate concentrations.

-

Determine the initial velocity (V₀) for each substrate concentration as described in the general protocol.

-

Plot the initial velocity (V₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Km and Vmax.

V₀ = (Vmax * [S]) / (Km + [S])

III. Protocol for Screening for Enzyme Inhibitors

This protocol can be used to screen for potential inhibitors of prolyl aminopeptidase.

Procedure:

-

Follow the General Assay Protocol (I), using a substrate concentration that is at or near the Km value for the enzyme.

-

Prepare a stock solution of the potential inhibitor in a suitable solvent (e.g., DMSO).

-

In the wells of the microplate, pre-incubate the enzyme with various concentrations of the inhibitor (or the solvent as a vehicle control) in Assay Buffer for a specific period (e.g., 15-30 minutes) at the assay temperature.

-

Initiate the reaction by adding the working substrate solution.

-

Measure the fluorescence as described in the general protocol.

-

Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.

-

For potent inhibitors, determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualization of Relevant Pathways and Workflows

Caption: General experimental workflow for using H-Pro-4M-βNA HCl.

Caption: Role of prolyl peptidases in inflammation.[3][4]

Troubleshooting

| Issue | Possible Cause | Suggestion |

| High background fluorescence | Substrate degradation | Prepare fresh substrate solution. Protect the substrate from light. |

| Contaminated reagents or buffer | Use high-purity water and reagents. Filter the buffer. | |

| No or low signal | Inactive enzyme | Use a fresh enzyme preparation. Ensure proper storage conditions. |

| Incorrect buffer pH or composition | Optimize the buffer conditions for the specific enzyme. | |

| Incorrect wavelength settings | Verify the excitation and emission wavelengths for 4MβNA. | |

| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |

| Enzyme instability | Perform the assay on ice or for a shorter duration. Add stabilizing agents if necessary. | |

| Product inhibition | Analyze only the initial linear phase of the reaction. |

References

- 1. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assay of dipeptidyl peptidase IV in serum by fluorometry of 4-methoxy-2-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Dipeptidyl Peptidase Family, Prolyl Oligopeptidase, and Prolyl Carboxypeptidase in the Immune System and Inflammatory Disease, Including Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prolyl endopeptidase contributes to early neutrophilic inflammation in acute myocardial transplant rejection - PMC [pmc.ncbi.nlm.nih.gov]

proline aminopeptidase activity assay using L-Proline 4-methoxy-β-naphthylamide hydrochloride

Application Notes and Protocols for Proline Aminopeptidase Activity Assay

Topic: Proline Aminopeptidase Activity Assay using L-Proline 4-methoxy-β-naphthylamide hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

Proline aminopeptidases (PAPs) are exopeptidases that catalyze the removal of N-terminal proline residues from peptides and proteins. These enzymes play crucial roles in various physiological processes, including protein maturation, degradation, and signal transduction. Consequently, they are of significant interest as therapeutic targets in drug development.

This application note provides a detailed protocol for a continuous fluorometric assay to determine the activity of proline aminopeptidase. The assay utilizes the synthetic substrate L-Proline 4-methoxy-β-naphthylamide hydrochloride. In the presence of proline aminopeptidase, the substrate is hydrolyzed, releasing the highly fluorescent molecule 4-methoxy-β-naphthylamine (4-MβNA). The rate of increase in fluorescence is directly proportional to the enzyme's activity. This assay is sensitive, continuous, and suitable for high-throughput screening of potential enzyme inhibitors.

The enzymatic reaction is as follows:

L-Proline 4-methoxy-β-naphthylamide + H₂O --(Proline Aminopeptidase)--> L-Proline + 4-methoxy-β-naphthylamine

Materials and Reagents

-

Enzyme: Purified or recombinant proline aminopeptidase

-

Substrate: L-Proline 4-methoxy-β-naphthylamide hydrochloride (CAS 100930-07-2)[1]

-

Buffer: 50 mM Tris-HCl, pH 8.0 (or other suitable buffer; optimal pH may vary with the enzyme source)

-

Inhibitor (optional): Known proline aminopeptidase inhibitor for control experiments (e.g., diisopropylfluorophosphate)

-

Solvent for Substrate/Inhibitor: Dimethyl sulfoxide (DMSO)

-

Instrumentation: Fluorescence microplate reader capable of excitation at ~340 nm and emission at ~425 nm.

-

Microplates: Black, flat-bottom 96-well or 384-well microplates suitable for fluorescence measurements.

-

Standard: 4-methoxy-β-naphthylamine for generating a standard curve.

Reagent Preparation

-

Assay Buffer (50 mM Tris-HCl, pH 8.0):

-

Dissolve 6.057 g of Tris base in 800 mL of deionized water.

-

Adjust the pH to 8.0 with concentrated HCl.

-

Bring the final volume to 1 L with deionized water.

-

Store at 4°C.

-

-

Substrate Stock Solution (10 mM):

-

The molecular weight of L-Proline 4-methoxy-β-naphthylamide hydrochloride is 306.82 g/mol [1].

-

Dissolve 3.07 mg of the substrate in 1 mL of DMSO.

-

Store the stock solution in small aliquots at -20°C, protected from light.

-

-

Enzyme Working Solution:

-

Dilute the proline aminopeptidase stock solution to the desired concentration in assay buffer. The optimal concentration should be determined empirically but is typically in the ng/mL range. Keep the enzyme solution on ice.

-

-

Inhibitor Stock and Working Solutions (Optional):

-

Prepare a high-concentration stock solution of the inhibitor in DMSO.

-

Further dilute the inhibitor stock solution to the desired concentrations in assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and is typically ≤1%.

-

Experimental Protocols

Standard Curve of 4-methoxy-β-naphthylamine

A standard curve is essential to convert the relative fluorescence units (RFU) to the concentration of the product formed.

-

Prepare a 1 mM stock solution of 4-methoxy-β-naphthylamine in DMSO.

-

Create a series of dilutions from the stock solution in the assay buffer, ranging from 0 to 100 µM.

-

Add 100 µL of each dilution to the wells of a black 96-well microplate.

-

Measure the fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~425 nm.

-

Plot the fluorescence intensity (RFU) against the known concentrations of 4-methoxy-β-naphthylamine to generate a standard curve. The slope of this curve will be used to calculate the rate of the enzymatic reaction.

Proline Aminopeptidase Activity Assay

-

Prepare the reaction mixture: In each well of a black 96-well microplate, prepare the reaction mixture as described in the table below. It is recommended to perform all assays in triplicate.

| Component | Volume (µL) for Enzyme Reaction | Volume (µL) for Blank |

| Assay Buffer | 80 | 90 |

| Enzyme Working Solution | 10 | 0 |

| Total | 90 | 90 |

-

Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.

-

Initiate the reaction: Add 10 µL of the substrate working solution to each well to initiate the reaction. The final substrate concentration can be varied to determine kinetic parameters, with a typical starting concentration of 100 µM.

-

Kinetic measurement: Immediately start monitoring the increase in fluorescence in a kinetic mode for 15-30 minutes, with readings taken every 30-60 seconds. Use an excitation wavelength of ~340 nm and an emission wavelength of ~425 nm.

-

Data analysis:

-

Subtract the rate of fluorescence increase in the blank wells (no enzyme) from the rate observed in the enzyme-containing wells.

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Convert the V₀ from RFU/min to µmol/min using the slope of the 4-methoxy-β-naphthylamine standard curve.

-

Inhibitor Screening Assay (IC₅₀ Determination)

-

Prepare the reaction mixture with inhibitor: In each well of a black 96-well microplate, prepare the reaction mixture as follows:

| Component | Volume (µL) |

| Assay Buffer | 70 |

| Inhibitor Working Solution | 10 |

| Enzyme Working Solution | 10 |

| Total | 90 |

-

Pre-incubation: Add the assay buffer, a range of inhibitor concentrations, and the enzyme solution to the wells. Pre-incubate the plate at the desired temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction: Add 10 µL of the substrate working solution to each well.

-

Kinetic measurement: Monitor the fluorescence kinetically as described in section 4.2.

-

Data analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

-

Determine the percent inhibition for each concentration relative to a control reaction with no inhibitor (0% inhibition) and a blank with no enzyme (100% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%[2][3].

-

Data Presentation

Quantitative Data Summary

The following table summarizes representative kinetic parameters for a related proline aminopeptidase and IC₅₀ values for inhibitors of similar proteases. Note that these values were not determined using L-Proline 4-methoxy-β-naphthylamide hydrochloride and should be considered as reference points. Researchers should determine these parameters for their specific enzyme and assay conditions.

| Enzyme/Inhibitor | Substrate | Km (µM) | kcat (s⁻¹) | IC₅₀ (nM) | Reference Enzyme |

| Porcine Proline-β-naphthylamidase | Proline-β-naphthylamide | 230 | 14.3 | - | Porcine Intestinal Mucosa |

| Inhibitor A | Fluorogenic Peptide | - | - | 88.1 | Prolyl tripeptidyl aminopeptidase |

| Inhibitor B | Fluorogenic Peptide | - | - | 500 | Fibroblast Activation Protein |

Data for Porcine Proline-β-naphthylamidase is from Takahashi et al. (1989)[4]. Data for Inhibitor A is for H-Ala-Ile-pyrrolidin-2-yl boronic acid against prolyl tripeptidyl aminopeptidase[5]. Data for Inhibitor B is a representative value for a selective inhibitor against a related prolyl peptidase[6].

Mandatory Visualizations

Experimental Workflow Diagram

References

- 1. scbt.com [scbt.com]

- 2. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Purification and characterization of proline-beta-naphthylamidase, a novel enzyme from pig intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel inhibitor for prolyl tripeptidyl aminopeptidase from Porphyromonas gingivalis and details of substrate-recognition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

Critical Safety Information and Clarification on H-Pro-4M-betana HCl in Cancer Research

Researchers, scientists, and drug development professionals are strongly advised that H-Pro-4M-betana HCl, also identified as L-Proline 4-methoxy-β-naphthylamide hydrochloride, is suspected of causing cancer. [1] This critical safety warning, found in its Safety Data Sheet (SDS), fundamentally contradicts the premise of exploring its applications for cancer treatment. The primary documented use of this compound is for general industrial and scientific research purposes, not as a therapeutic agent.[1]

Due to the hazardous nature of this chemical and the absence of scientific literature supporting its use in cancer therapy, this document will not provide application notes or protocols for its use in cancer treatment. Instead, it will clarify the distinction between H-Pro-4M-betana HCl and the separate, well-researched compound, Betaine, which has been investigated for its potential role in cancer management.

Distinction from Betaine and its Derivatives

It is crucial to differentiate H-Pro-4M-betana HCl from Betaine. While the names bear some resemblance, they are distinct chemical entities. Betaine, a naturally occurring compound, and its derivatives have been the subject of numerous studies for their potential anticancer properties.[2] Research has explored Betaine's role in suppressing cancer cell progression, metastasis, and angiogenesis.[2]

For instance, studies have investigated the effects of Betaine on human prostate cancer cells, suggesting it may induce apoptosis (programmed cell death) and inhibit cell proliferation.[3] Furthermore, Betaine HCl has been studied as a supplement to improve the absorption of certain cancer drugs in patients with low stomach acid.[4]